molecular formula C19H26O7 B10854071 Diacetoxyscirpenol-13C19

Diacetoxyscirpenol-13C19

Cat. No. B10854071
M. Wt: 385.27 g/mol
InChI Key: AUGQEEXBDZWUJY-CNZWELDRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetoxy Scirpenol-13C19 is synthesized through a series of chemical reactions involving isotopically labeled precursors. The synthesis typically involves the incorporation of carbon-13 isotopes into the molecular structure of diacetoxy scirpenol . The reaction conditions often include the use of solvents like acetonitrile and specific catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of diacetoxy Scirpenol-13C19 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is consistent and the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Diacetoxy Scirpenol-13C19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diacetoxy Scirpenol-13C19 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and tracking in various experimental setups .

properties

Molecular Formula

C19H26O7

Molecular Weight

385.27 g/mol

IUPAC Name

[(1'S,2S,2'R,7'R,9'R,10'R,11'S)-11'-acetyloxy-10'-hydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-2'-yl](113C)methyl acetate

InChI

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1

InChI Key

AUGQEEXBDZWUJY-CNZWELDRSA-N

Isomeric SMILES

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13CH2]1)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O[13C](=O)[13CH3])[13CH3])[13CH2]O[13C](=O)[13CH3]

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Origin of Product

United States

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